Acetic acid, (p-tolylsulfonyl)-, ethyl ester
Overview
Description
Acetic acid, (p-tolylsulfonyl)-, ethyl ester, commonly known as PTSE, is a chemical compound used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. PTSE has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Catalytic Reactions
Acetic acid, (p-tolylsulfonyl)-, ethyl ester plays a significant role in catalytic reactions, particularly in the synthesis of vicinal glycol esters. These esters, including ethylene glycol acetate esters, are synthesized from synthesis gas through homogeneous ruthenium catalysis. In this process, aliphatic carboxylic acids like glacial acetic acid serve both as coreactants and as solvents for the ruthenium catalyst, facilitating the CO-hydrogenation reaction. The addition of bulky cationic promoters, such as quaternary phosphonium and cesium cations, greatly enhances the yields and selectivity towards glycol ester formation (J. F. Knifton, 1982).
Esterification in Biofuel Upgrading
This compound is also involved in the upgrading of pyrolysis biofuels through esterification, specifically the esterification of acetic acid with high boiling point benzyl alcohol. This process aims to reduce the oxygen content and acidity of crude pyrolysis biofuels before further refining, while simultaneously producing value-added chemicals like benzyl acetate. The use of Bronsted acidic ionic liquid functionalized ethyl-bridged organosilica hollow nanospheres has shown significant promise in catalyzing this reaction, demonstrating high catalytic activity and selectivity (Panpan Zhang et al., 2018).
Fermentation and Ester Formation
In fermentation processes with Saccharomyces cerevisiae, esters like ethyl acetate are formed from alcohols and acyl-CoA, contingent upon the availability of acetyl-CoA. The formation of ethyl acetate, in particular, is stimulated by the addition of small quantities of DNP (2,4-dinitrophenol), an effect enhanced by lipoic acid and counteracted by sodium arsenite. This illustrates the complex interplay of biochemical reactions contributing to ester formation during anaerobic fermentation (K. Nordström, 1963).
Synthesis of Imidazo[1,2-a]Benzimidazole Derivatives
Ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids have been synthesized, showcasing the utility of acetic acid, (p-tolylsulfonyl)-, ethyl ester in the preparation of compounds with potential biological activity. These activities include fungicidal, antimicrobial, antiarrhythmic effects, and influences on brain rhythmogenesis, highlighting the compound's relevance in pharmaceutical and biochemical research (V. Anisimova et al., 2011).
Environmental and Industrial Applications
The compound finds applications in environmental and industrial contexts, particularly in processes aimed at the sustainable production and extraction of chemicals. For instance, membrane electrolysis and biphasic esterification techniques have been developed to extract and upgrade short-chain carboxylates to esters, utilizing acetic acid derivatives. This process represents a waste-free approach to producing fine chemicals like ethyl acetate from biorefinery sidestreams, embedding carbon in industrial chemicals rather than releasing it as CO2 (Stephen J Andersen et al., 2014).
properties
IUPAC Name |
ethyl 2-(4-methylphenyl)sulfonylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-15-11(12)8-16(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXYJUBMHZEPOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951189 | |
Record name | Ethyl (4-methylbenzene-1-sulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, (p-tolylsulfonyl)-, ethyl ester | |
CAS RN |
2850-19-3 | |
Record name | Acetic acid, 2-[(4-methylphenyl)sulfonyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2850-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (4-tolylsulphonyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (4-methylbenzene-1-sulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (4-tolylsulphonyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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